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molecular formula C9H8N2O B8653829 4-(2-Oxopropyl)pyridine-3-carbonitrile CAS No. 23580-77-0

4-(2-Oxopropyl)pyridine-3-carbonitrile

Cat. No. B8653829
M. Wt: 160.17 g/mol
InChI Key: AAVSZDJOPRPCDN-UHFFFAOYSA-N
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Patent
US07531549B2

Procedure details

A solution of 4-methyl-3-cyanopyridine (4 g, 33.9 mmol) and N,N-dimethylacetamide dimethylacetal (5.4 g, 40.6 mmol) in dry DMF (20 ml) was stirred at 130° for 7 h. The volatiles were removed in vacuo to afford a dark oil which solidified on standing. This material was chromatographed (SiO2; 50% EtOAc/Hexane—100% EtOAc) affording the title compound as an off-yellow solid (3.73 g, 69%). δH (CDCl3) 8.87 (1H, s), 8.74 (1H, d, J 5.2 Hz), 7.28 (1H, d, J 5,2 Hz), 4.00 (2H, s) and 2.36 (3H, s); m/z (ES+, 70V) 161 (MH+).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[C:8]#[N:9].C[O:11][C:12](OC)(N(C)C)[CH3:13]>CN(C=O)C>[CH2:1]([C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[C:8]#[N:9])[C:12]([CH3:13])=[O:11]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CC1=C(C=NC=C1)C#N
Name
Quantity
5.4 g
Type
reactant
Smiles
COC(C)(N(C)C)OC
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a dark oil which
CUSTOM
Type
CUSTOM
Details
This material was chromatographed (SiO2; 50% EtOAc/Hexane—100% EtOAc)

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)C)C1=C(C=NC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 3.73 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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